1-Cyclohexyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol is a compound that features a tert-butyl(dimethyl)silyl group attached to a cyclohexylprop-2-yn-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like methylene chloride . The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of tert-butyl(dimethyl)silyl chloride and appropriate bases in large-scale reactors would be essential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: LiAlH4, NaBH4 in solvents like THF or ether.
Substitution: TBAF in THF at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
1-Cyclohexyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action for 1-Cyclohexyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The silyl group can be selectively removed under mild conditions using fluoride ions, which attack the silicon atom, leading to the formation of a pentavalent silicon intermediate and subsequent cleavage of the silyl ether bond .
Comparison with Similar Compounds
Similar Compounds
Tert-butyldimethylsilanol: Similar in structure but lacks the cyclohexylprop-2-yn-1-ol backbone.
Tert-butyldiphenylsilyl ethers: More stable in the presence of fluoride ions compared to tert-butyl(dimethyl)silyl ethers.
Uniqueness
1-Cyclohexyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol is unique due to its combination of a silyl protecting group with a cyclohexylprop-2-yn-1-ol backbone, providing both steric protection and potential for further functionalization.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]-1-cyclohexylprop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28OSi/c1-15(2,3)17(4,5)12-11-14(16)13-9-7-6-8-10-13/h13-14,16H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOJQYFOLYYDTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CC(C1CCCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.